Cas no 2098087-68-2 (2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid)
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]acetic acid
- AKOS026711365
- 2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
- 2098087-68-2
- F1907-7000
- 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
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- Inchi: 1S/C11H21NO3/c1-3-15-9-11(2)4-6-12(7-5-11)8-10(13)14/h3-9H2,1-2H3,(H,13,14)
- InChI Key: SZBFSNSWBCPUGN-UHFFFAOYSA-N
- SMILES: O(CC)CC1(C)CCN(CC(=O)O)CC1
Computed Properties
- Exact Mass: 215.15214353g/mol
- Monoisotopic Mass: 215.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 49.8Ų
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E174436-100mg |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic Acid |
2098087-68-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E174436-500mg |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic Acid |
2098087-68-2 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E174436-1g |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic Acid |
2098087-68-2 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-7000-0.25g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7000-0.5g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7000-1g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7000-2.5g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7000-5g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7000-10g |
2-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid |
2098087-68-2 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)acetic acid
Introduction to 2-(4-(Ethoxymethyl-4-methylpiperidin-1-yl)acetic Acid and Its CAS No. 2098087-68-2)
2-(4-(Ethoxymethyl-4-methylpiperidin-1-yl)acetic acid) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential applications in drug development. This compound, identified by the CAS number 2098087-68-2, has garnered attention due to its structural features and its role in the synthesis of novel therapeutic agents. The presence of both ethoxymethyl and 4-methylpiperidin-1-yl moieties in its molecular framework suggests a high degree of versatility, making it a valuable candidate for further exploration in medicinal chemistry.
The compound's structure is particularly intriguing because it combines a piperidine ring with an acetic acid moiety, which are both common motifs in bioactive molecules. Piperidine derivatives are well-known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of the ethoxymethyl group into the piperidine ring may enhance the compound's solubility and bioavailability, while the acetic acid side chain could serve as a pharmacophore for interacting with biological targets.
In recent years, there has been a growing interest in developing new drugs that leverage piperidine-based scaffolds due to their favorable pharmacokinetic properties. For instance, several FDA-approved drugs contain piperidine rings in their structures, highlighting the importance of this class of compounds in modern medicine. The specific derivative identified by CAS no. 2098087-68-2 represents an advanced structural modification that could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of 2-(4-(ethoxymethyl-4-methylpiperidin-1-yl)acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the desired molecular framework. The use of chiral auxiliaries or asymmetric catalysts may also be necessary to achieve enantiopure compounds, which are crucial for many pharmaceutical applications.
The potential applications of this compound extend beyond traditional drug development. It has shown promise in the synthesis of protease inhibitors, which are critical for treating various diseases, including HIV and cancer. Protease inhibitors work by binding to and inhibiting the activity of specific proteases, thereby disrupting viral replication or cancer cell proliferation. The unique structural features of 2-(4-(ethoxymethyl-4-methylpiperidin-1-yl)acetic acid make it an excellent candidate for designing new generations of these inhibitors.
Efforts are ongoing to explore the pharmacological properties of this compound through both computational modeling and experimental studies. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide insights into how the compound interacts with biological targets at the molecular level. These studies can help identify potential lead compounds for further optimization before moving into preclinical testing.
In conclusion, 2-(4-(ethoxymethyl-4-methylpiperidin-1-yl)acetic acid is a structurally complex and versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel therapeutic agents with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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